Caulophyllumine A

Overview

Description

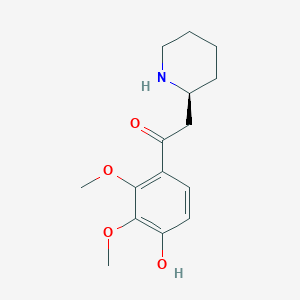

Caulophyllumine A is a natural product found in Caulophyllum thalictroides . It has a molecular formula of C15H21NO4 and a molecular weight of 279.33 g/mol . The IUPAC name for Caulophyllumine A is 1-(4-hydroxy-2,3-dimethoxyphenyl)-2-[(2S)-piperidin-2-yl]ethanone .

Molecular Structure Analysis

The molecular structure of Caulophyllumine A includes a piperidine ring attached to a ketone group and a phenol group substituted with two methoxy groups . The exact mass and monoisotopic mass are both 279.14705815 g/mol . The topological polar surface area is 67.8 Ų .

Physical And Chemical Properties Analysis

Caulophyllumine A is a powder with a molecular weight of 279.33 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 5 . The complexity, as computed by Cactvs, is 323 .

Scientific Research Applications

Chemistry and Bioactivity Overview

Caulophyllumine A, found in the genus Caulophyllum, has been a subject of interest due to its various pharmacological properties and potential applications in pharmaceutical research. A comprehensive review of this genus, including Caulophyllumine A, reveals significant advances in understanding the chemistry and action mechanisms of its constituents. This review suggests potential for developing new drugs from these constituents (Xia et al., 2014).

Isolation and Structural Analysis

Detailed phytochemical investigations of blue cohosh, where Caulophyllumine A is found, have led to the isolation and identification of this compound. Structural elucidation through spectroscopic techniques has been a critical step in understanding its potential applications (Ali & Khan, 2008).

Antioxidant Potentialities

Caulophyllumine A, isolated from Solanum mauritianum, has been evaluated for its antioxidant capabilities. It displayed significant protective effects against oxidative damage, indicating its potential as an antioxidant agent in pharmaceutical applications (Jayakumar et al., 2016).

Therapeutic Applications in Rheumatoid Arthritis

Caulophyllum robustum, containing Caulophyllumine A, has been used traditionally in China for treating rheumatoid arthritis. Research on its extracts shows promising anti-inflammatory effects, further supporting its traditional use in treating arthritis-related symptoms (Wang et al., 2017).

Anti-Inflammatory Properties

Investigations into Caulophyllum robustum have also highlighted the anti-inflammatory properties of its constituents, including Caulophyllumine A. This research adds to the understanding of its potential therapeutic applications in inflammation-related disorders (Qin et al., 2018).

Anti-Myocardial Ischemia Activity

A study identified a new alkaloid, caulophine, from Caulophyllum robustum, demonstrating anti-myocardial ischemia activity. This finding opens up potential therapeutic applications of Caulophyllumine A in cardiovascular diseases (Wang et al., 2009).

Future Directions

properties

IUPAC Name |

1-(4-hydroxy-2,3-dimethoxyphenyl)-2-[(2S)-piperidin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-19-14-11(6-7-12(17)15(14)20-2)13(18)9-10-5-3-4-8-16-10/h6-7,10,16-17H,3-5,8-9H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMMIRWNWGZONI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC)O)C(=O)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1OC)O)C(=O)C[C@@H]2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caulophyllumine A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)

![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)

![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)

![tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434684.png)

![6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B1434686.png)